molecular formula C9H8Cl2N2 B13043029 (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile

(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile

Cat. No.: B13043029
M. Wt: 215.08 g/mol
InChI Key: IGPWVLBRVLHKDR-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzaldehyde and an appropriate amine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-phenylpropanenitrile: Lacks the dichloro substitution, which may affect its reactivity and applications.

    (3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile: Similar structure but with different substitution pattern, leading to different properties.

Uniqueness

The presence of the 2,5-dichlorophenyl group in (3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile may confer unique properties, such as increased stability or specific biological activity, compared to similar compounds.

Biological Activity

(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H10Cl2N2 and a molecular weight of 215.10 g/mol, this compound contains an amino group, a nitrile group, and a dichlorophenyl moiety, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The stereochemistry of the compound is defined by the (3S) designation, indicating the specific spatial arrangement of its atoms. The presence of the 2,5-dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.

PropertyValue
Molecular FormulaC10H10Cl2N2
Molecular Weight215.10 g/mol
Functional GroupsAmino (-NH2), Nitrile (-C≡N)
Stereochemistry(3S)

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its anticancer activity through in vitro assays, showing a capacity to inhibit cancer cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. The amino and nitrile groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for modulating biochemical pathways.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various molecular targets. Understanding these interactions is vital for elucidating its therapeutic effects:

  • Binding Affinity : The compound demonstrates varying affinities for different enzymes, suggesting potential roles as an enzyme inhibitor or modulator.
  • Cellular Pathways : Investigations into the specific pathways affected by this compound are ongoing, with initial findings indicating possible involvement in apoptosis and cell cycle regulation.

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of several compounds including this compound, it was found to exhibit comparable activity to standard antimicrobial agents such as ciprofloxacin and fluconazole .
  • Anticancer Assay : A recent investigation into the anticancer properties revealed that this compound significantly inhibited the growth of specific cancer cell lines in vitro. The results indicated a dose-dependent response with IC50 values suggesting moderate potency compared to established chemotherapeutics like 5-fluorouracil .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been evaluated to provide context for the biological activity of this compound:

Compound NameStructural FeaturesUnique Properties
(3S)-3-Amino-3-phenylpropanenitrileLacks dichloro substitutionDifferent reactivity profile
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrileSimilar structure but different substitution patternVariations in biological activity
(3S)-3-Amino-3-(2,5-difluorophenyl)propanenitrileContains difluorophenyl instead of dichlorophenylPotentially different stability

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1

InChI Key

IGPWVLBRVLHKDR-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@H](CC#N)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CC#N)N)Cl

Origin of Product

United States

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